5-Bromo-1H-pyrrole-3-carboxamide

Catalog No.
S3277867
CAS No.
1927879-23-9
M.F
C5H5BrN2O
M. Wt
189.012
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-pyrrole-3-carboxamide

CAS Number

1927879-23-9

Product Name

5-Bromo-1H-pyrrole-3-carboxamide

IUPAC Name

5-bromo-1H-pyrrole-3-carboxamide

Molecular Formula

C5H5BrN2O

Molecular Weight

189.012

InChI

InChI=1S/C5H5BrN2O/c6-4-1-3(2-8-4)5(7)9/h1-2,8H,(H2,7,9)

InChI Key

STTHEPKJUZUPGB-UHFFFAOYSA-N

SMILES

C1=C(NC=C1C(=O)N)Br

Solubility

not available

5-Bromo-1H-pyrrole-3-carboxamide is a heterocyclic organic compound characterized by a bromine atom attached to the pyrrole ring and a carboxamide functional group. This compound is notable for its diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom at the 5-position of the pyrrole ring enhances its reactivity and influences its chemical properties, making it a valuable intermediate in organic synthesis and drug development.

, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of 5-substituted pyrrole derivatives.
  • Oxidation Reactions: The pyrrole ring can undergo oxidation to yield pyrrole-2,3-diones or other oxidized derivatives.
  • Reduction Reactions: The carboxamide group can be reduced to form corresponding amines.

Common Reaction Conditions

  • Substitution: Carried out in the presence of bases like triethylamine.
  • Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

5-Bromo-1H-pyrrole-3-carboxamide exhibits significant biological activity, making it a subject of interest in pharmacological research. Its derivatives have shown:

  • Antimicrobial Properties: Compounds derived from this structure have demonstrated activity against various bacterial strains and fungi, including Aspergillus fumigatus.
  • Anticancer Activity: Certain derivatives have exhibited potent anticancer effects against cell lines such as HepG2 and A549, indicating potential applications in cancer therapy.
  • Enzyme Inhibition: Some derivatives act as inhibitors for specific enzymes, such as adenylyl cyclase in Giardia lamblia, suggesting their role in treating parasitic infections .

The synthesis of 5-Bromo-1H-pyrrole-3-carboxamide can be achieved through several methods:

  • Direct Bromination: This involves brominating 1H-pyrrole-3-carboxamide using bromine or N-bromosuccinimide in solvents like dichloromethane at controlled temperatures.
  • Coupling Reactions: Lithium 5-bromo-1H-pyrrole-3-carboxylate can be coupled with amines using coupling agents such as HBTU and bases like Hünig’s base, facilitating the formation of various derivatives .

5-Bromo-1H-pyrrole-3-carboxamide serves multiple purposes across different fields:

  • Medicinal Chemistry: It is used as a scaffold for developing novel drugs with antimicrobial, anticancer, and enzyme-inhibiting properties.
  • Material Science: Its unique chemical properties make it suitable for creating new materials, including polymers and dyes.
  • Organic Synthesis: The compound acts as a versatile building block for synthesizing complex organic molecules and heterocycles .

Studies on the interactions of 5-Bromo-1H-pyrrole-3-carboxamide with biological targets reveal that its derivatives can bind effectively to enzymes and receptors. For instance, certain compounds derived from this structure have been shown to inhibit hepatitis B virus capsid assembly through specific binding interactions with key residues in the viral protein . This highlights its potential in antiviral drug development.

Several compounds share structural similarities with 5-Bromo-1H-pyrrole-3-carboxamide. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
5-Bromo-1H-pyrrole-2-carboxylic acidContains a carboxylic acid group instead of carboxamideMore acidic properties; less versatile than carboxamide
5-Bromo-1H-pyrrole-2-carbaldehydeContains an aldehyde group instead of carboxamideMore reactive due to aldehyde functionality
4,5-Dibromo-1H-pyrrole-3-carboxamideAdditional bromine at the 4-positionIncreased reactivity and potential for further substitutions
5-Bromo-1H-pyrrole-2-carboxamideSimilar structure but different position of carboxamideUnique hydrogen bonding capabilities due to carboxamide

The uniqueness of 5-Bromo-1H-pyrrole-3-carboxamide lies in its ability to participate in diverse chemical transformations while maintaining biological activity, making it an attractive candidate for further research and development in pharmaceuticals and material science.

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Dates

Last modified: 04-14-2024

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